molecular formula C11H7FO2S B6373386 5-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde CAS No. 1261959-68-5

5-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B6373386
CAS No.: 1261959-68-5
M. Wt: 222.24 g/mol
InChI Key: NLHAUDADCPXQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. The presence of the fluoro and hydroxy substituents on the phenyl ring, along with the carbaldehyde group on the thiophene ring, makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction of 3-fluoro-4-hydroxybenzaldehyde with thiophene-2-carbaldehyde under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro and hydroxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 5-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid.

    Reduction: 5-(3-Fluoro-4-hydroxyphenyl)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other functional materials.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the fluoro and hydroxy groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde: Similar structure but with a chlorine substituent instead of fluorine.

    5-(3-Methyl-4-hydroxyphenyl)thiophene-2-carbaldehyde: Similar structure but with a methyl substituent instead of fluorine.

    5-(3-Bromo-4-hydroxyphenyl)thiophene-2-carbaldehyde: Similar structure but with a bromine substituent instead of fluorine.

Uniqueness

The presence of the fluoro substituent in 5-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound potentially more effective in certain applications compared to its analogs with different substituents.

Properties

IUPAC Name

5-(3-fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-9-5-7(1-3-10(9)14)11-4-2-8(6-13)15-11/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHAUDADCPXQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(S2)C=O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684201
Record name 5-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-68-5
Record name 5-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.